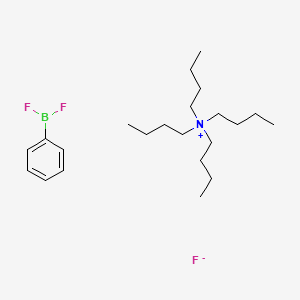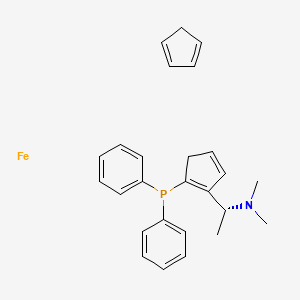
cyclopenta-1,3-diene;(1R)-1-(2-diphenylphosphanylcyclopenta-1,4-dien-1-yl)-N,N-dimethylethanamine;iron
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound "cyclopenta-1,3-diene;(1R)-1-(2-diphenylphosphanylcyclopenta-1,4-dien-1-yl)-N,N-dimethylethanamine;iron" is a complex organometallic compound. This molecule falls under the category of transition metal complexes, which play significant roles in homogeneous catalysis, material science, and various fields of chemistry and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves the formation of iron complexes with ligands, including cyclopenta-1,3-diene and (1R)-1-(2-diphenylphosphanylcyclopenta-1,4-dien-1-yl)-N,N-dimethylethanamine. The procedure might involve:
Using precursor compounds such as iron carbonyl or iron halides.
A reaction environment where solvent choice, temperature, and atmosphere (inert or oxidative) are carefully controlled.
Addition of ligands in stoichiometric amounts under specific conditions to promote complex formation.
Industrial Production Methods
Scaling up the production for industrial applications may require:
Optimized batch or continuous flow processes.
Stringent control over reaction parameters to ensure consistent quality.
Application of catalysis to enhance reaction efficiency and selectivity.
化学反应分析
Types of Reactions
This iron-based compound can undergo several types of reactions:
Oxidation: It may participate in oxidative addition reactions, especially involving oxygen or other oxidants.
Reduction: Reduction reactions are possible, typically with reducing agents that donate electrons to the iron center.
Substitution: Ligand substitution reactions are common, where one ligand is replaced by another, altering the compound's properties.
Common Reagents and Conditions
The compound reacts with:
Oxidizing agents: such as hydrogen peroxide or molecular oxygen.
Reducing agents: like sodium borohydride or lithium aluminum hydride.
Substitution reagents: which include various ligands like phosphines or amines, typically under inert atmospheres to prevent unwanted side reactions.
Major Products
Products from these reactions vary, but typically include:
Modified iron complexes with different oxidation states.
Ligand-exchanged products, yielding new coordination environments for the iron center.
科学研究应用
Chemistry
In chemistry, this compound is utilized:
As a catalyst in organic synthesis, promoting various reactions including hydrogenation, hydroformylation, and polymerization.
In mechanistic studies to understand metal-ligand interactions.
Biology
Studying iron's role in biological systems through model complexes.
Development of novel bioinorganic compounds with therapeutic potentials.
Medicine
In the medical field, compounds like these could:
Be explored for their anti-cancer or antimicrobial properties.
Serve as delivery agents for drugs, leveraging their stability and reactivity.
Industry
Industrial applications are vast, including:
Use in material science for creating specialized materials.
Application in catalysis for producing fine chemicals or pharmaceuticals.
作用机制
Effects
The compound's effects hinge on its ability to undergo redox changes and coordinate with various substrates.
Molecular Targets and Pathways
Iron centers in these compounds can facilitate electron transfer processes, crucial in catalytic cycles.
Pathways often involve the formation and breaking of chemical bonds, mediated by the iron center and its surrounding ligands.
相似化合物的比较
Comparison
When compared to other iron complexes, this compound is unique due to its specific ligand set and resulting electronic and steric properties. These factors influence its reactivity and suitability for different applications.
Similar Compounds
Other similar compounds include:
Ferrocenes with different substituents.
Iron-carbonyl complexes.
Cyclopentadienyl-iron complexes.
Each of these shares some characteristics but also has distinct differences that make them suitable for specific applications or studies.
By understanding the detailed aspects of "cyclopenta-1,3-diene;(1R)-1-(2-diphenylphosphanylcyclopenta-1,4-dien-1-yl)-N,N-dimethylethanamine;iron," scientists and researchers can better leverage its properties for advancements in various fields.
属性
IUPAC Name |
cyclopenta-1,3-diene;(1R)-1-(2-diphenylphosphanylcyclopenta-1,4-dien-1-yl)-N,N-dimethylethanamine;iron |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24NP.C5H6.Fe/c1-17(22(2)3)20-15-10-16-21(20)23(18-11-6-4-7-12-18)19-13-8-5-9-14-19;1-2-4-5-3-1;/h4-15,17H,16H2,1-3H3;1-4H,5H2;/t17-;;/m1../s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEXQJRQBQGCKFN-ZEECNFPPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(CC=C1)P(C2=CC=CC=C2)C3=CC=CC=C3)N(C)C.C1C=CC=C1.[Fe] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=C(CC=C1)P(C2=CC=CC=C2)C3=CC=CC=C3)N(C)C.C1C=CC=C1.[Fe] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H30FeNP |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.3 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
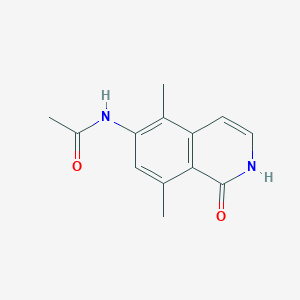
![1-[[4-[5-[4-(2-Methylpropyl)phenyl]-1,2,4-oxadiazol-3-yl]phenyl]methyl]pyrrolidine-3-carboxylic acid](/img/structure/B8251902.png)

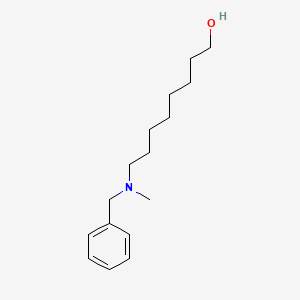
![4-bromo-2-(2H-tetrazol-5-yl)-thieno[2,3-c]pyridine](/img/structure/B8251917.png)
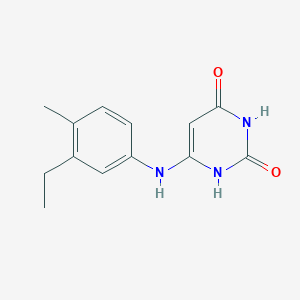
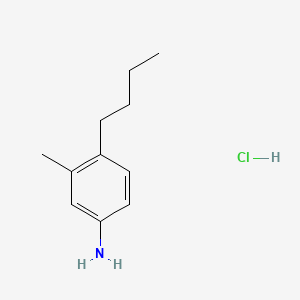
![5-iodo-4-[(4-methyl-1H-indol-5-yl)amino]nicotinonitrile](/img/structure/B8251935.png)
![Titanium, bis(eta5-2,4-cyclopentadien-1-yl)bis[2,6-difluoro-3-(1H-pyrrol-1-yl)phenyl]-](/img/structure/B8251941.png)
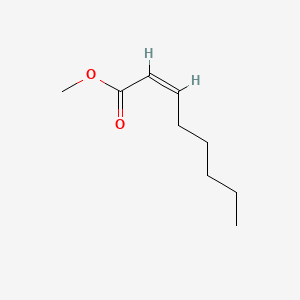
![(1S,3R,5R,6S,8R,10R,11S,13R,15R,16S,18R,20R,21S,23R,25R,26S,28R,30R,31S,33R,35R,36R,38R,40R,41R,42R,43R,44R,45R,46R,47R,48R,49R)-5-(aminomethyl)-10,15,20,25,30,35-hexakis(hydroxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34-tetradecaoxaoctacyclo[31.2.2.23,6.28,11.213,16.218,21.223,26.228,31]nonatetracontane-36,37,38,39,40,41,42,43,44,45,46,47,48,49-tetradecol](/img/structure/B8251949.png)
![(1S,3R,5R,6S,8R,10R,11S,13R,15R,16S,18R,20R,21S,23R,25R,26S,28R,30R,31S,33R,35R,36R,38R,40R,41R,42R,43R,44R,45R,46R,47R)-5-(azidomethyl)-10,15,20,25,30,35-hexakis(hydroxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34-tetradecaoxaoctacyclo[31.2.2.23,6.28,11.213,16.218,21.223,26.228,31]nonatetracontane-36,37,38,39,40,41,42,43,44,45,46,47,48,49-tetradecol](/img/structure/B8251957.png)
![5-[[2-[3-(Trifluoromethyl)phenoxy]phenyl]methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B8251963.png)
